3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl substituent at position 2.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-15-4-5-21-20(13-15)27(7-8-31-21)22(29)14-33-25-26-19-6-9-32-23(19)24(30)28(25)18-11-16(2)10-17(3)12-18/h4-6,9-13H,7-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSIHIQXRWJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC(=C5)C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are compared based on substituent diversity and scaffold modifications:
Key Observations :
- The benzoxazine substituent in the target compound may confer unique selectivity for neurotransmitter receptors or kinases compared to simpler aryl groups (e.g., 4-methylphenyl in ).
- Sulfanyl-linked substituents generally improve metabolic stability but may reduce aqueous solubility compared to oxygen or nitrogen bridges .
Substituent Impact on Bioactivity
- 3,5-Dimethylphenyl Group: Enhances lipophilicity and π-π stacking in hydrophobic binding pockets.
- Benzoxazine Moiety: Found in neuraminidase inhibitors and serotonin antagonists, this group may broaden the target profile compared to compounds with isoxazole or morpholino substituents (e.g., ).
Bioactivity and Target Profiling
- Kinase Inhibition : Analogous compounds inhibit Aurora kinases and CDKs due to ATP-binding site interactions.
- Antimicrobial Activity : Sulfanyl-linked derivatives show moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .
- Cytotoxicity : Substitutions at position 3 (e.g., 4-methoxyphenyl in ) correlate with reduced IC₅₀ values in MCF-7 and HeLa cells.
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
